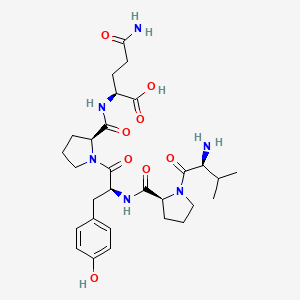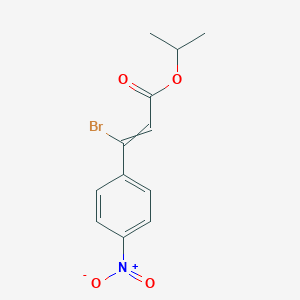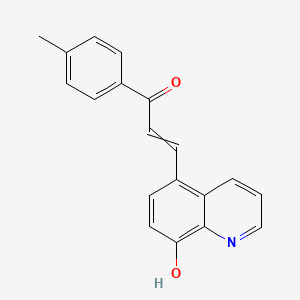
3-(8-Hydroxyquinolin-5-yl)-1-(4-methylphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(8-Hydroxyquinolin-5-yl)-1-(4-methylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline moiety substituted with a hydroxy group and a phenylprop-2-en-1-one group, making it a potential candidate for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-Hydroxyquinolin-5-yl)-1-(4-methylphenyl)prop-2-en-1-one can be achieved through several synthetic routes. One common method involves the condensation of 8-hydroxyquinoline with 4-methylbenzaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions in an ethanol solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the production process.
化学反応の分析
Types of Reactions
3-(8-Hydroxyquinolin-5-yl)-1-(4-methylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the prop-2-en-1-one moiety can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated quinoline derivatives.
科学的研究の応用
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating diseases such as cancer and infections.
Industry: Used in the synthesis of dyes, pigments, and other organic materials.
作用機序
The mechanism of action of 3-(8-Hydroxyquinolin-5-yl)-1-(4-methylphenyl)prop-2-en-1-one involves its interaction with specific molecular targets. The hydroxyquinoline moiety can chelate metal ions, disrupting metal-dependent biological processes. The compound may also interact with cellular enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
8-Hydroxyquinoline: A parent compound with known antimicrobial properties.
4-Methylbenzaldehyde: A precursor used in the synthesis of various organic compounds.
Quinoline: A heterocyclic aromatic compound with diverse biological activities.
Uniqueness
3-(8-Hydroxyquinolin-5-yl)-1-(4-methylphenyl)prop-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the hydroxyquinoline and phenylprop-2-en-1-one moieties enhances its potential as a multifunctional compound in scientific research and industrial applications.
特性
CAS番号 |
833488-10-1 |
|---|---|
分子式 |
C19H15NO2 |
分子量 |
289.3 g/mol |
IUPAC名 |
3-(8-hydroxyquinolin-5-yl)-1-(4-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C19H15NO2/c1-13-4-6-15(7-5-13)17(21)10-8-14-9-11-18(22)19-16(14)3-2-12-20-19/h2-12,22H,1H3 |
InChIキー |
UZSKNOLLNHKJTB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=C3C=CC=NC3=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


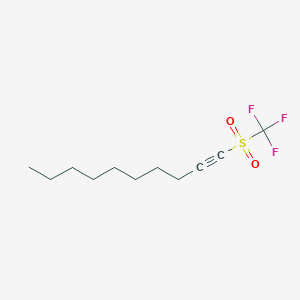
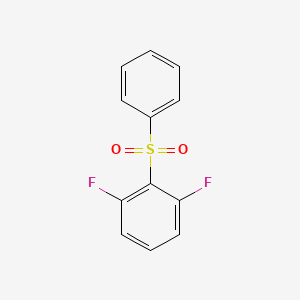
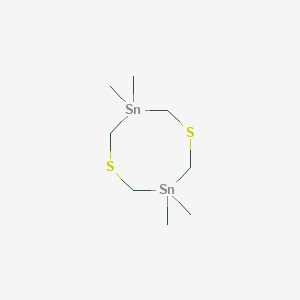

![tert-Butyl [(9-nonyl-9H-carbazol-2-yl)oxy]acetate](/img/structure/B14199652.png)





![{2-[Di(propan-2-yl)amino]-1,3,2-oxathiaphospholan-4-yl}methanethiol](/img/structure/B14199690.png)
